molecular formula C11H11NO3 B12102506 Methyl1-methyl-2-oxoindoline-5-carboxylate

Methyl1-methyl-2-oxoindoline-5-carboxylate

Cat. No.: B12102506
M. Wt: 205.21 g/mol
InChI Key: AKBCXEIKDDNJBR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxoindoline-5-carboxylate (CAS: see synonyms in ) is an indoline derivative featuring a methyl group at the 1-position, a ketone at the 2-position, and a methyl ester at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules and heterocyclic pharmaceuticals. Its structure combines the rigidity of the indoline scaffold with functional groups that enhance reactivity and solubility, making it valuable for medicinal chemistry applications .

Properties

IUPAC Name

methyl 1-methyl-2-oxo-3H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-4-3-7(11(14)15-2)5-8(9)6-10(12)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBCXEIKDDNJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl1-methyl-2-oxoindoline-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiviral effects, and potential mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Tumor Cell Lines :
    • In a study evaluating spiro derivatives of indolin-2-one, this compound showed significant cytotoxicity against several tumor cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). For instance, at a concentration of 50 μM, a 32% inhibition was observed in MCF7 cells compared to the control agent etoposide .
    • Another study reported that compounds with similar structural characteristics exhibited microtubule-destabilizing effects, leading to apoptosis in MDA-MB-231 breast cancer cells. These compounds enhanced caspase-3 activity significantly, indicating their potential as effective anticancer agents .
  • Mechanisms of Action :
    • The mechanism through which this compound exerts its effects may involve the modulation of apoptotic pathways and disruption of microtubule dynamics. The induction of morphological changes and increased caspase activity suggests that these compounds could trigger programmed cell death in cancer cells .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent.

Research Findings

  • Inhibition of HIV-1 :
    • A series of oxindole derivatives, including those related to this compound, demonstrated potent inhibitory effects against HIV-1. Compounds exhibiting structural similarities were found to inhibit viral replication significantly at low micromolar concentrations, showcasing their potential as therapeutic agents against HIV .
    • The antiviral activity was linked to their ability to inhibit Tat-induced transcriptional activity, which is crucial for viral replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound.

Key Insights

  • Substituent Effects :
    • The biological activities of derivatives are influenced by the nature and position of substituents on the indole scaffold. For example, modifications at specific positions can enhance or reduce anticancer and antiviral activities .
    • Compounds with electron-withdrawing groups or specific alkyl substitutions have shown improved potency against various cancer cell lines and viral infections .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Cell Line/Pathogen Effect Concentration Reference
CytotoxicityA549 (Lung carcinoma)32% inhibition50 μM
CytotoxicityMCF7 (Breast cancer)Significant apoptosis50 μM
Apoptosis inductionMDA-MB-231 (Breast cancer)Enhanced caspase activity10 μM
AntiviralHIV-1Inhibition of viral replicationLow micromolar

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Anticancer Agents
Methyl 1-methyl-2-oxoindoline-5-carboxylate serves as a crucial intermediate in the synthesis of potential anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. For instance, a study demonstrated that certain derivatives showed cytotoxicity comparable to established treatments, highlighting their potential in cancer therapy .

Mechanism of Action
The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. This involves the activation of procaspase-3, which plays a critical role in programmed cell death pathways. Such findings underscore the compound's relevance in developing targeted cancer therapies.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, methyl 1-methyl-2-oxoindoline-5-carboxylate is utilized as a building block for synthesizing more complex indole derivatives. These derivatives are valuable in creating new materials and compounds with diverse biological activities . The versatility of this compound allows chemists to explore various synthetic routes to obtain desired products.

Biological Imaging

Fluorescent Probes Development
The compound is also employed in the development of fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity, facilitating advancements in biological research and diagnostics . The ability to track cellular activities can lead to better understanding and treatment of diseases at the molecular level.

Material Science

Incorporation into Polymers and Coatings
Methyl 1-methyl-2-oxoindoline-5-carboxylate can be integrated into polymers and coatings, enhancing their properties such as durability and environmental resistance. This application is particularly beneficial in industrial settings where material performance is critical .

Case Studies

Study Focus Findings
Cytotoxicity EvaluationCancer Cell LinesDemonstrated significant cytotoxic effects against SW620, PC-3, and NCI-H23 cells; comparable efficacy to PAC-1.
Antiviral Activity InvestigationViral ReplicationShowed potential to inhibit viral replication; specific mechanisms under research.
Antimicrobial Properties AssessmentBacterial StrainsModerate antibacterial efficacy observed against Gram-positive and Gram-negative bacteria; MIC values ranged from 15.5 to 31.25 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound belongs to the indoline family (a saturated bicyclic system), whereas analogs like indole carboxylates (e.g., ethyl 5-methoxyindole-2-carboxylate) retain aromaticity in the six-membered ring. Saturation at the 2,3-position in indoline derivatives influences electronic properties and conformational flexibility compared to indoles .

Table 1: Core Structure and Substituent Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight
Methyl 1-methyl-2-oxoindoline-5-carboxylate Indoline 1-Me, 2-oxo, 5-COOMe C11H11NO3 205.21 g/mol
Ethyl 5-methoxyindole-2-carboxylate Indole 5-OMe, 2-COOEt C12H13NO3 219.24 g/mol
5-Methylindolin-2-one Indoline 5-Me, 2-oxo C9H9NO 147.18 g/mol
2-Oxoindoline-6-carboxylic acid Indoline 2-oxo, 6-COOH C9H7NO3 177.16 g/mol
5-Benzyloxy-1H-indole-2-carboxylic acid Indole 5-OBn, 2-COOH C16H13NO3 283.29 g/mol

Functional Group and Reactivity Differences

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 2-oxoindoline-6-carboxylic acid), which are more polar and prone to hydrogen bonding .
  • Benzyloxy vs. Methoxy Groups : 5-Benzyloxyindole derivatives (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid) exhibit bulkier substituents, which may sterically hinder reactions compared to methoxy or methyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 1-methyl-2-oxoindoline-5-carboxylate with high purity?

  • Methodology : Start with indoline derivatives (e.g., 5-substituted indoles) and employ esterification or alkylation strategies. For example, acylation of 5-carboxyindoline followed by methyl protection of the oxo group. Use column chromatography (silica gel, gradient elution) for purification. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with melting point consistency (e.g., mp ~199–201°C as seen in structurally similar esters) .
  • Characterization : Validate via 1H^1H-NMR (e.g., methyl ester protons at δ 3.8–4.0 ppm) and 13C^{13}C-NMR (carbonyl carbons at ~165–175 ppm). Cross-reference with IR spectroscopy for ester C=O stretches (~1700–1750 cm1^{-1}) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodology : Adhere to standardized protocols for reaction conditions (e.g., solvent, temperature, catalyst). Document all parameters (e.g., equivalents of reagents, reaction time) in the main manuscript, with extended details (e.g., NMR spectra, chromatograms) in supplementary materials. For known intermediates, cite literature procedures; for novel steps, provide full synthetic and analytical data .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodology : If NMR signals conflict with expected patterns (e.g., unexpected splitting or integration), use 2D techniques (COSY, HSQC) to confirm connectivity. For ambiguous peaks, compare with analogs (e.g., methyl 7-methoxyindole-3-carboxylate) or perform computational NMR prediction (DFT-based tools like Gaussian). Re-run reactions under controlled conditions to rule out impurities .

Q. What computational strategies predict the reactivity of Methyl 1-methyl-2-oxoindoline-5-carboxylate in nucleophilic substitutions?

  • Methodology : Use density functional theory (DFT) to model reaction pathways. Calculate Fukui indices to identify electrophilic centers (e.g., carbonyl carbon) and assess steric effects from the methyl group. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. How to design experiments to probe the compound’s stability under varying pH conditions?

  • Methodology : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~250–300 nm for indole derivatives) and LC-MS. Identify degradation products using high-resolution mass spectrometry (HRMS) and propose degradation mechanisms (e.g., ester hydrolysis or ring-opening) .

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